molecular formula C12H9BrF3NO2 B1413979 Ethyl 4-bromo-3-cyano-5-(trifluoromethyl)phenylacetate CAS No. 1805523-24-3

Ethyl 4-bromo-3-cyano-5-(trifluoromethyl)phenylacetate

Cat. No. B1413979
CAS RN: 1805523-24-3
M. Wt: 336.1 g/mol
InChI Key: NOVASXMZBNLEFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-bromo-3-cyano-5-(trifluoromethyl)phenylacetate (EBCTP) is an organic compound that is used in a variety of scientific research applications. It is a colorless liquid that is soluble in water and has a low melting point. EBCTP is a relatively new compound, and its use in scientific research is becoming increasingly popular. In

Scientific Research Applications

Ethyl 4-bromo-3-cyano-5-(trifluoromethyl)phenylacetate has a wide range of applications in scientific research. It is used as a reagent in the synthesis of various organic compounds, such as polymers, pharmaceuticals, and dyes. It is also used as an inhibitor of enzymes, such as proteases and phosphatases. In addition, Ethyl 4-bromo-3-cyano-5-(trifluoromethyl)phenylacetate has been used in the study of protein-protein interactions, protein-ligand interactions, and drug-target interactions.

Mechanism of Action

The exact mechanism of action of Ethyl 4-bromo-3-cyano-5-(trifluoromethyl)phenylacetate is not yet fully understood. However, it is believed that the bromine atom in the molecule is responsible for its inhibitory activity. The bromine atom is thought to interact with the active site of enzymes, preventing them from catalyzing their respective reactions. In addition, the cyano group is believed to interact with the active site of enzymes, further inhibiting their activity.
Biochemical and Physiological Effects
Ethyl 4-bromo-3-cyano-5-(trifluoromethyl)phenylacetate has been shown to have a variety of biochemical and physiological effects. In laboratory studies, it has been shown to inhibit the activity of enzymes such as proteases and phosphatases. It has also been shown to inhibit the activity of certain proteins involved in signal transduction pathways, such as G-protein coupled receptors and tyrosine kinases. In addition, Ethyl 4-bromo-3-cyano-5-(trifluoromethyl)phenylacetate has been shown to modulate the activity of certain transcription factors, such as NF-κB and AP-1.

Advantages and Limitations for Lab Experiments

Ethyl 4-bromo-3-cyano-5-(trifluoromethyl)phenylacetate has several advantages for laboratory experiments. It is a relatively inexpensive compound, and it is relatively easy to synthesize. In addition, it has a low melting point and is soluble in water, making it easy to work with. However, Ethyl 4-bromo-3-cyano-5-(trifluoromethyl)phenylacetate also has some limitations. It is not very stable and can degrade over time. In addition, the exact mechanism of action of Ethyl 4-bromo-3-cyano-5-(trifluoromethyl)phenylacetate is not yet fully understood, making it difficult to predict its effects.

Future Directions

There are several potential future directions for research involving Ethyl 4-bromo-3-cyano-5-(trifluoromethyl)phenylacetate. One possibility is to further explore its mechanism of action and biochemical and physiological effects. In addition, further research could be done to develop new synthetic methods for the synthesis of Ethyl 4-bromo-3-cyano-5-(trifluoromethyl)phenylacetate. Additionally, it could be used in the development of new drugs or drug delivery systems. Finally, Ethyl 4-bromo-3-cyano-5-(trifluoromethyl)phenylacetate could be used in combination with other compounds to create new compounds with novel properties.

properties

IUPAC Name

ethyl 2-[4-bromo-3-cyano-5-(trifluoromethyl)phenyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrF3NO2/c1-2-19-10(18)5-7-3-8(6-17)11(13)9(4-7)12(14,15)16/h3-4H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOVASXMZBNLEFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC(=C(C(=C1)C(F)(F)F)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-bromo-3-cyano-5-(trifluoromethyl)phenylacetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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